molecular formula C26H26N2O2 B14338104 N-(2-Benzoylphenyl)-1-benzylpiperidine-2-carboxamide CAS No. 105099-18-1

N-(2-Benzoylphenyl)-1-benzylpiperidine-2-carboxamide

Katalognummer: B14338104
CAS-Nummer: 105099-18-1
Molekulargewicht: 398.5 g/mol
InChI-Schlüssel: FDURQHAIRSTQQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Benzoylphenyl)-1-benzylpiperidine-2-carboxamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoyl group attached to a phenyl ring, a benzyl group attached to a piperidine ring, and a carboxamide functional group. Its molecular formula is C25H24N2O2, and it has a molecular weight of 384.48 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Benzoylphenyl)-1-benzylpiperidine-2-carboxamide typically involves the reaction of 2-benzoylbenzoic acid with 1-benzylpiperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature, resulting in the formation of the desired carboxamide compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Benzoylphenyl)-1-benzylpiperidine-2-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of N-(2-Benzoylphenyl)-1-benzylpiperidine-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The benzoyl and benzyl groups contribute to the compound’s binding affinity and specificity. The carboxamide group can form hydrogen bonds with target molecules, enhancing the compound’s stability and activity. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(2-Benzoylphenyl)-1-benzylpiperidine-2-carboxamide is unique due to its combination of a benzoyl group, benzyl group, and piperidine ring, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it valuable in diverse research fields .

Eigenschaften

CAS-Nummer

105099-18-1

Molekularformel

C26H26N2O2

Molekulargewicht

398.5 g/mol

IUPAC-Name

N-(2-benzoylphenyl)-1-benzylpiperidine-2-carboxamide

InChI

InChI=1S/C26H26N2O2/c29-25(21-13-5-2-6-14-21)22-15-7-8-16-23(22)27-26(30)24-17-9-10-18-28(24)19-20-11-3-1-4-12-20/h1-8,11-16,24H,9-10,17-19H2,(H,27,30)

InChI-Schlüssel

FDURQHAIRSTQQF-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C(C1)C(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3)CC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.